Scientific Field: Organic Chemistry
Summary of Application: 2-aminothiophene-3-carbonitrile derivatives are synthesized using high-speed vibration milling. This method is environmentally friendly and cost-effective.
Methods of Application: The synthesis involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur.
Results or Outcomes: The reaction times have been considerably decreased and the product was purified by a short column chromatography.
Scientific Field: Medicinal Chemistry
Summary of Application: Thiophene-based analogs are a potential class of biologically active compounds.
Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates.
Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Scientific Field: Pharmaceutical Chemistry
Results or Outcomes: The outcomes of these applications are the production of a variety of pharmaceutical products with different therapeutic effects.
Scientific Field: Industrial Chemistry
Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors.
Results or Outcomes: The outcomes of these applications are the production of corrosion inhibitors which are used to protect metal surfaces.
Scientific Field: Material Science
Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors.
Results or Outcomes: The outcomes of these applications are the production of organic semiconductors.
Scientific Field: Electronics
Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs).
Results or Outcomes: The outcomes of these applications are the production of OLEDs.
Scientific Field: Biochemistry
Summary of Application: Thiophenic derivatives, including 2-Amino-3-Cyanothiophene, have been studied for their antioxidant activities.
Methods of Application: The antioxidant activities were investigated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and total ABTS (2,2’-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods.
Results or Outcomes: Compounds derived from 2-Amino-3-Cyanothiophene showed significant antioxidant activities, which can be beneficial in preventing various oxidative diseases.
Summary of Application: 3-Aminothiophene-2-carbonitrile can be used in the synthesis of various thiophenic derivatives.
Methods of Application: The synthesis involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Results or Outcomes: The outcomes of these applications are the production of a variety of thiophenic derivatives.
Scientific Field: Green Chemistry
Summary of Application: 3-Aminothiophene-2-carbonitrile can be synthesized using green methodologies.
Results or Outcomes: The outcomes of these applications are the production of 3-Aminothiophene-2-carbonitrile using environmentally friendly methods.
3-Aminothiophene-2-carbonitrile is a heterocyclic organic compound characterized by the presence of an amino group, a thiophene ring, and a carbonitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 124.16 g/mol. The compound exists in a planar conformation due to the conjugation between the thiophene ring, the amino group, and the carbonitrile group, which influences its physicochemical properties and biological activities .
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide, peracids | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride | Amines, other functional groups |
Substitution | Alkyl halides, acyl chlorides | Substituted thiophene derivatives |
3-Aminothiophene-2-carbonitrile exhibits significant biological activity. It has been identified as a potential inhibitor of hpk1 (a histidine kinase involved in cell signaling), impacting pathways related to cell proliferation, differentiation, and survival. Some derivatives of this compound have shown antifungal activity and antiproliferative effects against cancer cell lines . The compound's interaction with cytochrome P450 enzymes suggests its role in metabolic processes as well.
The synthesis of 3-Aminothiophene-2-carbonitrile can be achieved through several methods:
3-Aminothiophene-2-carbonitrile serves as a valuable building block in organic synthesis due to its reactive functional groups. It is used in:
Studies have shown that 3-Aminothiophene-2-carbonitrile interacts with various biological targets. It has been noted for its potential effects on cell signaling pathways through hpk1 inhibition. Additionally, its derivatives have been explored for their antifungal properties and effects on cancer cell lines . Further research is necessary to elucidate the precise mechanisms of action for different derivatives.
Several compounds share structural similarities with 3-Aminothiophene-2-carbonitrile. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Amino-5-methylthiophene-3-carbonitrile | 0.80 | Methyl substitution enhances lipophilicity |
2-Amino-4-hydroxythiophene-3-carbonitrile | 0.73 | Hydroxyl group may enhance hydrogen bonding |
5-Amino-3-methylthiophene-2,4-dicarbonitrile | 0.69 | Dicarbonitrile structure increases reactivity |
2-Aminothiophene-3-carboxamide | 0.60 | Carboxamide functionality may alter biological activity |
These compounds exhibit variations in their reactivity and biological activities due to differences in their functional groups and structural configurations. The unique combination of an amino group and a carbonitrile group in 3-Aminothiophene-2-carbonitrile makes it particularly versatile for synthetic applications and biological interactions .